molecular formula C17H10Cl3NO B1420572 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride CAS No. 1160257-04-4

8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride

Cat. No. B1420572
M. Wt: 350.6 g/mol
InChI Key: INJDRYGFPUHNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a derivative of quinazoline, a heterocyclic compound . Quinazolines are important in medicinal chemistry due to their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Scientific Research Applications

Photophysical Properties and Computational Investigations

A study by Albertino et al. (2007) explored the photophysical properties and computational aspects of tricarbonylrhenium complexes, including derivatives of 4-methylquinoline, which is structurally related to 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride. This research provides insights into the optical properties and electronic structure of such complexes, which could be relevant for the compound (Albertino et al., 2007).

Organometallic Chemistry and Reaction Studies

The work of Ryabov (1984) on the solvolysis of palladium(II) complexes in acetic acid solvent, including those with cyclopalladated 8-methylquinoline, provides useful information about the reactivity patterns of similar quinoline derivatives (Ryabov, 1984). Similarly, a study by Canovese et al. (2010) on palladium allyl phosphanylquinoline complexes highlights the influence of ligands on the structure and reactivity of organometallic compounds, which could be applicable to the compound of interest (Canovese et al., 2010).

Synthesis and Structural Analysis

Research by Irfan et al. (2020) on hydroquinoline derivatives, including structural, electronic, and optical properties, offers a comprehensive understanding of related quinoline compounds. This could shed light on the synthesis and potential applications of 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride (Irfan et al., 2020).

Optoelectronic and Nonlinear Properties

Another study by Irfan et al. (2020) investigated the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, providing valuable insights into the potential electronic applications of similar compounds (Irfan et al., 2020).

Applications in Organonickel Complexes

Isobe et al. (1980) reported on organonickel complexes containing carbon-bonded heterocycles, including 8-chloroquinoline. This research might be relevant for understanding the coordination chemistry and potential catalytic applications of 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride (Isobe et al., 1980).

properties

IUPAC Name

8-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO/c1-9-14(17(20)22)12-3-2-4-13(19)16(12)21-15(9)10-5-7-11(18)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJDRYGFPUHNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169796
Record name 8-Chloro-2-(4-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride

CAS RN

1160257-04-4
Record name 8-Chloro-2-(4-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(4-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Reactant of Route 3
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.